molecular formula C12H16BrNO2S B153154 tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 949922-62-7

tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No. B153154
CAS RN: 949922-62-7
M. Wt: 318.23 g/mol
InChI Key: ALVKHVFHUNINLV-UHFFFAOYSA-N
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Description

Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, also known as TB2B-6,7-DHP-5(4H)-COO, is a novel heterocyclic compound with potential applications in pharmaceutical and agricultural chemistry. This compound is of great interest due to its ability to act as a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. TB2B-6,7-DHP-5(4H)-COO is a promising candidate for further research in drug design and development.

Scientific Research Applications

Synthesis and Characterization

Research by Çolak et al. (2021) demonstrates the synthesis of tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds were characterized using various spectroscopic methods and X-ray crystallographic analysis. This research contributes to understanding the molecular and crystal structure of related compounds, providing insight into their potential applications in various fields (Çolak, Karayel, Buldurun, & Turan, 2021).

Green Synthesis Methods

A 2013 study by Zhang et al. described a green and facile method for the synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives. This method used ionic liquids as green media and involved a three-component reaction, showcasing an environmentally friendly approach to synthesizing these compounds (Zhang, Zhou, Li, Liu, & Wang, 2013).

Cascade Recyclization Studies

In 2020, Ivanov explored the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums in THF at low temperatures, leading to rapid cascade reactions. This study contributes to understanding the chemical processes and potential applications of tert-butyl derivatives in various reactions (Ivanov, 2020).

Application in Synthesis of Nicotinic Acetylcholine Receptor Agonists

Jarugu et al. (2018) described the optimized large-scale synthesis of a tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an important intermediate for nicotinic acetylcholine receptor agonists. This research is significant for its application in medicinal chemistry and drug development (Jarugu, Reddy, Chikkananjunda, Krishnamoorthy, Sarvanakumar, Sankar, Arunachalam, McDonald, Olson, Rampulla, Mathur, & Gupta, 2018).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules. This could be influenced by its structure, reactivity, and the environment in which it’s used. Without specific context or application, it’s difficult to predict its mechanism of action .

Safety and Hazards

Like all chemicals, safe handling and use are crucial. The specific safety and hazards associated with this compound would depend on its reactivity and other properties. Without specific safety data, it’s important to handle it with general laboratory precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be a precursor for synthesizing other complex organic molecules, or it might have potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-9-8(7-14)6-10(13)17-9/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVKHVFHUNINLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598401
Record name tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

949922-62-7
Record name tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid tert-butyl ester (240 mg, 1.0 mmol) in acetonitrile (5 ml) cooled to 0° C. is added NBS (183 mg, 1.03 mmol, 1.03 eq.). The mixture is stirred at rt overnight. The organic phase is collected, washed with water (10 ml) and brine (10 ml), dried over sodium sulfate, and concentrated. The residue is purified by silica gel chromatography (hexane/EtOAc 10:1) to give the title compound. MS (+VE) m/z 318.1 (M++1).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
183 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
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tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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